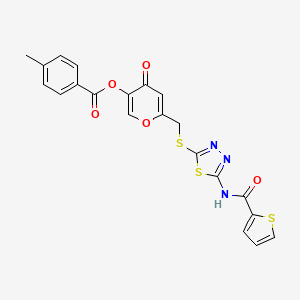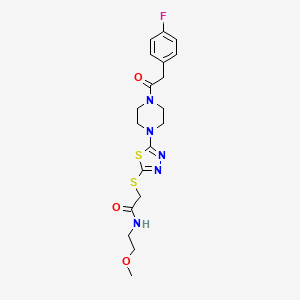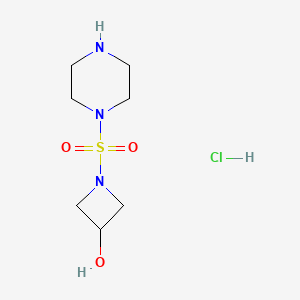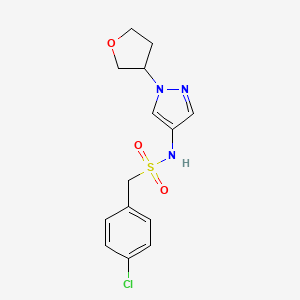
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate is an ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Synthesis Analysis
The synthesis of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate involves commercially available starting materials . It is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis route involves multiple steps and the final product is characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
Esters, including Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Aplicaciones Científicas De Investigación
Catalysts in Chemical Reactions
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate may find applications as a catalyst in chemical reactions. A study mentioned the use of a palladium complex catalyst for the production of methyl propanoate, highlighting the potential for similar compounds to act as catalysts in chemical synthesis (Clegg et al., 1999).
Crystal Packing and Molecular Interactions
The compound may play a role in crystal packing and molecular interactions. Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, which shares structural similarities, utilized N⋯π and O⋯π interactions, indicating potential for similar interactions in the study of crystal packing involving Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate (Zhang, Wu, & Zhang, 2011).
Natural Product Isolation
It could be significant in the isolation of rarely occurring natural products. A study on Vincetoxicum stocksii isolated compounds similar in structure, suggesting a possible application for Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate in natural product chemistry (Khan et al., 2019).
Chemical Synthesis
This compound might be utilized in chemical synthesis processes. For instance, a study on the synthesis and crystal structure of similar compounds indicates the potential of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate in the synthesis of new chemical entities (Shang et al., 2011).
Corrosion Inhibition
Another potential application is in corrosion inhibition. Research on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives demonstrates their effectiveness as corrosion inhibitors, suggesting similar capabilities for Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate (Djenane et al., 2019).
Propiedades
IUPAC Name |
ethyl 3-[[2-[(2-methoxybenzoyl)amino]phenyl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-18(24)12-13-21-20(26)23-16-10-6-5-9-15(16)22-19(25)14-8-4-7-11-17(14)27-2/h4-11H,3,12-13H2,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQZPOXPSFPOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2717576.png)


![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)


![N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2717583.png)
![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2717584.png)



![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/no-structure.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)
![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)